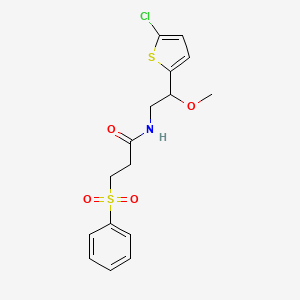
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a chlorine atom and a methoxyethyl group. The compound also contains a propanamide group and a phenylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiophene ring, being aromatic, would contribute to the compound’s stability. The chlorine atom would make one part of the molecule relatively electronegative, potentially leading to interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorine atom and the various functional groups. For example, the chlorine could potentially be replaced by other groups in a substitution reaction. The compound could also undergo reactions at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom and the various functional groups could affect its polarity, solubility, melting point, and boiling point .Applications De Recherche Scientifique
Transport and Persistence in Environmental Systems
Research has shown that sulfonylurea herbicides, compounds with structural similarities, exhibit significant soil persistence and mobility characteristics. These studies are crucial for understanding the environmental impact and management of agricultural chemicals. For instance, the transport characteristics of chlorsulfuron in soil columns have been investigated to predict its mobility in agricultural soils, highlighting the environmental considerations of using such compounds (R. Veeh, W. Inskeep, F. Roe, A. Ferguson, 1994).
Molecular Structure and Interactions
The stereochemical and electronic interactions of certain N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides have been studied, revealing detailed insights into their molecular conformations and potential implications for biological activity. Such studies contribute to the understanding of how these compounds interact at the molecular level (P. Olivato et al., 2008).
Antitumor and Antimicrobial Applications
Compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities, with some progressing to clinical trials as cell cycle inhibitors. This research underscores the potential therapeutic applications of sulfonamides in cancer treatment (T. Owa et al., 2002). Additionally, studies on thiol-activated prodrugs of sulfur dioxide (SO2) as MRSA inhibitors demonstrate the antimicrobial potential of sulfonamide derivatives (Kundansingh A. Pardeshi et al., 2015).
Drug Metabolism and Biocatalysis
The application of biocatalysis to drug metabolism has been explored with compounds such as biaryl-bis-sulfonamides, demonstrating the use of microbial systems to produce mammalian metabolites for structural characterization and pharmacokinetic studies (M. Zmijewski et al., 2006).
Mécanisme D'action
Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in materials science or another field, its mechanism of action would depend on the specific application .
Orientations Futures
The future research directions for this compound would depend on its intended application. If it shows promise as a drug, future research could involve in vitro and in vivo testing. If it’s intended for use in materials science, future research could involve studying its properties under various conditions .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S2/c1-22-13(14-7-8-15(17)23-14)11-18-16(19)9-10-24(20,21)12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCZMCUAGPUFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(phenylsulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2843754.png)
![1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2843757.png)
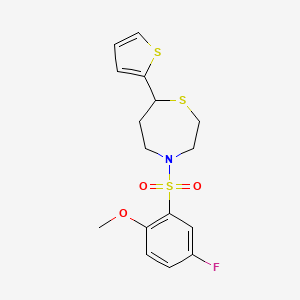
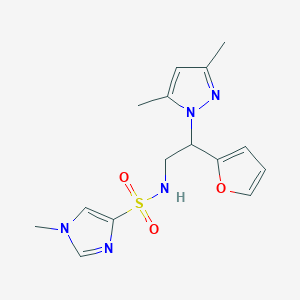

![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)
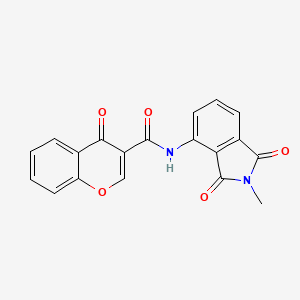
![(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2843765.png)
![3-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2843767.png)
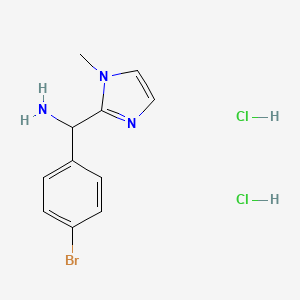
![N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2843770.png)
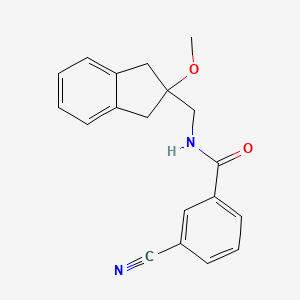
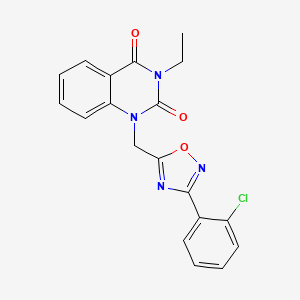
![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)